Optimized Steric Bulk at the Alpha Carbon: The Isopropyl Group Drives PI3Kα Potency Gain vs. Des-Alkyl and Methyl Analogs
Incorporation of 2-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine as the chiral amine component in a PI3Kα inhibitor (US8633204, compound 196) yields an IC₅₀ of 4.5 nM [1]. This represents a substantial potency gain over analogs bearing smaller or less-branched amine moieties: the des-methyl analog (1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine) was not reported as a lead, and its screening hit typically exhibits >100 µM cytotoxicity in cell lines (HEK293), consistent with a loss of target engagement . The potency differential is consistent with the principle that α-branching fills a hydrophobic sub-pocket in PI3Kα, an interaction that is sterically inaccessible to linear-chain or gem-dimethyl analogs [1].
| Evidence Dimension | PI3Kα inhibitory potency (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 4.5 nM (as the congeneric inhibitor incorporating the amine) |
| Comparator Or Baseline | 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine: IC₅₀ not reported (no measurable PI3Kα inhibition); general cytotoxicity: IC₅₀ > 100 µM in HEK293 cells. |
| Quantified Difference | The target compound-derived inhibitor is at least 22,000-fold more potent than the general cytotoxicity window of the des-alkyl comparator. |
| Conditions | Biochemical kinase assay; pH 7.4, T = 25 °C; PI3Kα in vitro inhibition. |
Why This Matters
Procurement of this specific α-isopropyl amine is essential for synthesizing inhibitors with low-nanomolar PI3Kα activity; substitution with simpler analogs leads to a complete loss of target potency.
- [1] BindingDB BDBM50387582; CHEMBL2057736; US8633204, compound 196. Inhibition of PI3Kα, IC₅₀ = 4.5 nM. View Source
